molecular formula C8H12O2 B1313910 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- CAS No. 61405-06-9

2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-

Cat. No.: B1313910
CAS No.: 61405-06-9
M. Wt: 140.18 g/mol
InChI Key: WDYOKRWXRZXKRS-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- is a bicyclic lactone compound with a unique structure that includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the search results, it’s worth noting that its core structure has been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) . In these contexts, such replacement led to improvement of physicochemical properties .

Future Directions

The compound’s core structure has been used as a new bioisostere of the phenyl ring . This has led to improved physicochemical properties in certain drugs . This suggests potential future directions in drug discovery and medicinal chemistry, where this compound could be used to modify and improve the properties of other bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- can be achieved through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The polymerization can be initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol . Another method involves the use of sodium methoxide (MeONa) or organic superbases, which result in both cis and trans isomeric structural units .

Industrial Production Methods

Industrial production of this compound typically involves controlled ring-opening polymerization processes that ensure high purity and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve the desired stereochemistry and molecular weight of the resulting polymer .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-Cyclohexenecarboxylic acid.

    Reduction: Corresponding diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

4-methyl-2-oxabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)10-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYOKRWXRZXKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484563
Record name 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-06-9
Record name 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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